molecular formula C6H6O4 B104269 alpha-Hydroxyfuran-2-acetic acid CAS No. 19377-73-2

alpha-Hydroxyfuran-2-acetic acid

Cat. No.: B104269
CAS No.: 19377-73-2
M. Wt: 142.11 g/mol
InChI Key: RTLDJXGEOSVJEX-UHFFFAOYSA-N
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Description

. The compound consists of a furan ring attached to a glycolic acid moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Hydroxyfuran-2-acetic acid can be synthesized through various methods. One common approach involves the oxidation of furfuryl alcohol or furfural using chemical or biocatalytic processes . The industrial production method typically involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution, resulting in a 1:1 ratio of 2-furoic acid and furfuryl alcohol .

Industrial Production Methods: The industrial production of 2-furanglycolic acid often employs the oxidation of furfuryl alcohol or furfural using catalysts such as cobalt, manganese, and bromine in an acetic acid system . This method is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: alpha-Hydroxyfuran-2-acetic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It can participate in Diels–Alder reactions as an atypical diene, forming various cyclic compounds .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using appropriate reagents.

Major Products: The major products formed from these reactions include various furan derivatives, such as 2,5-furandicarboxylic acid and its esters .

Scientific Research Applications

alpha-Hydroxyfuran-2-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chelating agent in analytical chemistry.

    Biology: The compound has been studied for its antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research has explored its potential use in treating cancer, diabetes, and Alzheimer’s disease.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 2-furanglycolic acid is not fully understood. it is suggested that the compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

    2-Furoic acid: A furan derivative with a carboxylic acid group, commonly used as a preservative and flavoring agent.

    2,5-Furandicarboxylic acid: A valuable monomer for biopolymers, produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural.

    Furfuryl alcohol: An intermediate in the production of various furan derivatives.

Uniqueness: alpha-Hydroxyfuran-2-acetic acid stands out due to its combination of a furan ring and a glycolic acid moiety, which imparts unique chemical and biological properties. Its versatility in various scientific applications and potential therapeutic uses make it a compound of significant interest in research and industry.

Properties

CAS No.

19377-73-2

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2-(furan-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)

InChI Key

RTLDJXGEOSVJEX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(C(=O)O)O

Canonical SMILES

C1=COC(=C1)C(C(=O)O)O

19377-73-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from step a.) (25 g, 135 mmol) in EtOH (250 ml) was cooled to 0° C. and treated with a solution of NaBH4 (2.5 g, 66 mmol) in H2O (27 ml) for 5 minutes. Next, the reaction mixture was quenched with AcOH (17 ml) and H2O (271 ml) and concentrated to dryness. The crude oil was dissolved in CH2Cl2 (300 ml), washed with brine (2×100 ml), dried (MgSO4) and concentrated providing 17.5 g (70%) of the above subtitle compound, which was carried forward without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.5 g
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reactant
Reaction Step Two
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27 mL
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solvent
Reaction Step Two
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250 mL
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solvent
Reaction Step Three

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